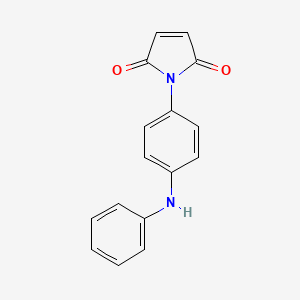

n-(4-Anilinophenyl)maleimide

Descripción general

Descripción

N-(4-Anilinophenyl)maleimide: is an organic compound with the molecular formula C₁₆H₁₂N₂O₂. It is a derivative of maleimide, where the maleimide ring is substituted with a 4-anilinophenyl group. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Anilinophenyl)maleimide typically involves a two-step process starting from maleic anhydride and a substituted aniline. The first step is the formation of N-(4-anilinophenyl)maleamic acid, which is then cyclized to form this compound. The reaction conditions often involve the use of acetic anhydride and anhydrous sodium acetate at elevated temperatures (60-70°C) for the cyclization step .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same two-step synthesis but may include additional purification steps such as recrystallization to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: N-(4-Anilinophenyl)maleimide undergoes various chemical reactions, including:

Substitution Reactions: The maleimide ring can participate in nucleophilic substitution reactions.

Addition Reactions: The double bond in the maleimide ring can undergo addition reactions with nucleophiles.

Cycloaddition Reactions: It can participate in Diels-Alder reactions with dienes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Addition Reactions: Reagents such as Grignard reagents or organolithium compounds.

Cycloaddition Reactions: Dienes such as 2,5-dimethylfuran under mild heating conditions.

Major Products:

Substitution Reactions: Substituted maleimides.

Addition Reactions: Adducts with nucleophiles.

Cycloaddition Reactions: Cycloadducts with dienes.

Aplicaciones Científicas De Investigación

Synthesis of n-(4-Anilinophenyl)maleimide

The synthesis of this compound typically involves a two-step process. Initially, maleic anhydride reacts with 4-aminodiphenylamine to form the corresponding maleamic acid. This intermediate is then cyclized to produce the maleimide compound. The following outlines the synthesis process:

-

Formation of Maleamic Acid :

- React 4-aminodiphenylamine with maleic anhydride in a suitable solvent (e.g., benzene).

- The reaction yields a precipitate that can be filtered and dried.

-

Cyclization to Maleimide :

- Heat the maleamic acid with sodium acetate and acetic anhydride.

- Upon cooling, the product is isolated through filtration and recrystallization.

This method has been documented to yield this compound with good purity and yield under controlled conditions .

Properties

This compound exhibits several notable properties that make it suitable for various applications:

- Thermal Stability : It maintains stability under high temperatures, making it ideal for use in heat-resistant polymers.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for enhancing the longevity of materials like rubber.

- Compatibility with Rubber : It interacts favorably with different types of rubber, including natural and synthetic varieties .

Rubber Industry

This compound is primarily used as an antioxidant in rubber formulations. Its effectiveness in reducing oxidative degradation helps improve the durability and performance of rubber products. Key findings from studies include:

- Antioxidant Efficiency : In comparative studies, this compound showed lower antioxidant activity than some commercial alternatives but still provided essential stabilization for rubber compounds .

- Vulcanization Characteristics : The presence of this maleimide affects vulcanization parameters such as scorch time and maximum torque. For instance, formulations containing this compound exhibited increased scorch time compared to controls without antioxidants .

Polymer Modification

As a chemical modifier, this compound can enhance the properties of thermoplastic elastomers and other polymers. Its ability to act as a stabilizer allows for improved mechanical properties and resistance to thermal degradation .

Research Applications

In academic and industrial research, this compound serves as a model compound for studying the behavior of maleimides in various chemical reactions and their interactions with other materials. Research has focused on optimizing its synthesis and exploring new applications within advanced materials science .

Case Study 1: Antioxidant Performance in Natural Rubber

A study evaluated the performance of this compound as an antioxidant in natural rubber formulations under thermal stress. The results indicated that while it provided some level of protection against oxidative degradation, its efficiency was lower compared to more established antioxidants like Nonox ZA .

| Antioxidant Type | Scorch Time (min) | Cure Time (min) | Maximum Torque (Nm) |

|---|---|---|---|

| Control | 7.5 | 19.5 | 4.86 |

| This compound | 12.0 | 32.0 | 4.62 |

| Nonox ZA | 8.5 | 22.0 | 5.47 |

Case Study 2: Polymer Blends

In another study, blends of this compound with various thermoplastics were analyzed for mechanical properties and thermal stability. The results showed that incorporating this maleimide improved tensile strength and elongation at break compared to blends without it .

Mecanismo De Acción

The mechanism of action of N-(4-Anilinophenyl)maleimide involves its reactivity with thiol groups in proteins and enzymes. The maleimide ring reacts with thiol groups, forming stable thioether bonds. This modification can inhibit the activity of enzymes that rely on thiol groups for their catalytic function. The primary molecular targets include enzymes involved in cellular signaling pathways and microbial cell wall synthesis .

Comparación Con Compuestos Similares

N-Phenylmaleimide: Similar structure but lacks the 4-anilinophenyl group.

N-(4-Chlorophenyl)maleimide: Substituted with a 4-chlorophenyl group instead of an anilinophenyl group.

Uniqueness: N-(4-Anilinophenyl)maleimide is unique due to the presence of the anilinophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of advanced materials and in biochemical assays .

Actividad Biológica

N-(4-Anilinophenyl)maleimide, a compound with the molecular formula C₁₆H₁₂N₂O₂, has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, applications in drug delivery, and its potential therapeutic uses.

Chemical Structure and Properties

This compound features a maleimide group that is highly reactive towards thiol groups, enabling it to form stable thioether bonds. This characteristic is crucial for bioconjugation applications, where precise attachment of biomolecules is required. The compound can be synthesized through various methods, typically involving the reaction of aniline derivatives with maleamic acids under specific conditions .

The biological activity of this compound is primarily attributed to its ability to interact with thiol-containing biomolecules. Upon reaction with thiols, it forms stable adducts that enhance the electrochemical properties of these biomolecules, facilitating their detection and analysis in biochemical assays. This property is particularly useful in high-speed liquid chromatography (HPLC) for detecting low-volatility thiols.

Applications in Drug Delivery and Bioconjugation

This compound has shown promise in drug delivery systems due to its ability to form covalent bonds with biomolecules. Its stability under physiological conditions makes it an attractive candidate for developing targeted therapies. The compound's reactivity allows for the labeling of proteins or peptides that contain thiol groups, which can enhance the efficacy of therapeutic agents by ensuring precise delivery to target sites .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

- Thermotolerance Enhancement : Studies have shown that this compound can improve the thermal stability of rubber compounds, which suggests potential applications in materials science.

- Antioxidant Properties : Maleimide derivatives have been studied for their antioxidant activities, which could be beneficial in preventing oxidative stress-related damage in biological systems .

- Antibacterial and Antifungal Activities : Similar compounds have demonstrated antibacterial and antifungal properties, indicating that this compound may also possess these activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Thiol Detection Enhancement : A study demonstrated that this compound significantly improves the sensitivity of thiol detection using HPLC equipped with a voltammetric detector. This application is crucial for analyzing biologically relevant thiols like cysteine-rich peptides and proteins.

- Interaction with Natural Rubber : In experiments involving natural rubber, this compound was reacted at elevated temperatures to assess its binding efficiency. The findings indicated variable efficiency but suggested potential for enhancing rubber properties through chemical modification .

- Antioxidant Studies : Research focused on maleimide-based antioxidants has shown that compounds like this compound can exhibit significant antioxidant activity, contributing to their potential use in protecting biological tissues from oxidative damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other maleimide derivatives is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Phenylmaleimide | Maleimide attached to phenyl group | Commonly used in polymer chemistry |

| N-(3,5-Di-tert-butyl-4-hydroxyphenyl)maleimide | Hydroxy-substituted phenyl group | Acts as an antioxidant |

| N-(2-Aminophenyl)maleimide | Amino group at ortho position | Enhanced reactivity towards electrophiles |

This compound stands out due to its specific para-substitution on the phenyl ring, influencing its reactivity and biological interactions compared to other derivatives.

Propiedades

IUPAC Name |

1-(4-anilinophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-10-11-16(20)18(15)14-8-6-13(7-9-14)17-12-4-2-1-3-5-12/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNYFXUDBVQRNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953980 | |

| Record name | 1-(4-Anilinophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32099-65-3 | |

| Record name | MLS002608179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Anilinophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.